molecular formula C12H19NOS B4685845 N-(3,3-DIMETHYL-2-BUTANYL)-5-METHYL-2-THIOPHENECARBOXAMIDE

N-(3,3-DIMETHYL-2-BUTANYL)-5-METHYL-2-THIOPHENECARBOXAMIDE

Cat. No.: B4685845
M. Wt: 225.35 g/mol
InChI Key: CLGIUCWRIXPHDN-UHFFFAOYSA-N
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Description

N-(3,3-DIMETHYL-2-BUTANYL)-5-METHYL-2-THIOPHENECARBOXAMIDE is an organic compound with a complex structure It is characterized by the presence of a thiophene ring, a carboxamide group, and a branched alkyl chain

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-8-6-7-10(15-8)11(14)13-9(2)12(3,4)5/h6-7,9H,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGIUCWRIXPHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-DIMETHYL-2-BUTANYL)-5-METHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 3,3-dimethyl-2-butanamine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-DIMETHYL-2-BUTANYL)-5-METHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

N-(3,3-DIMETHYL-2-BUTANYL)-5-METHYL-2-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-DIMETHYL-2-BUTANYL)-5-METHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-DIMETHYL-2-BUTANYL)-5-METHYL-2-THIOPHENECARBOXAMIDE: shares similarities with other thiophene derivatives and carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its branched alkyl chain and thiophene ring make it a versatile compound for various synthetic and research purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,3-DIMETHYL-2-BUTANYL)-5-METHYL-2-THIOPHENECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,3-DIMETHYL-2-BUTANYL)-5-METHYL-2-THIOPHENECARBOXAMIDE

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